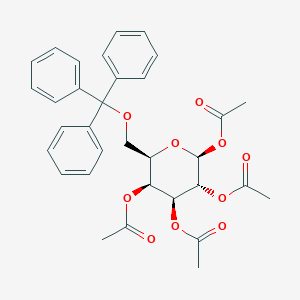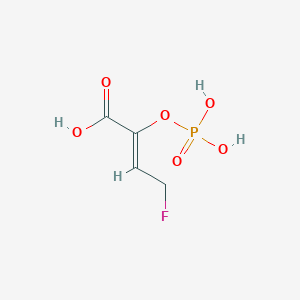
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a high-purity glycosylation product. It is a derivative of galactose, a type of sugar, and is often used in various chemical and biochemical research applications. The compound is characterized by its molecular formula C33H34O10 and a molecular weight of 590.62 g/mol .
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is widely used in scientific research, particularly in:
Chemistry: As a glycosylation agent in the synthesis of complex carbohydrates and glycoproteins.
Biology: In studies involving carbohydrate-protein interactions and the synthesis of oligosaccharides.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other complex molecules
作用機序
Target of Action
It’s known that similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically acetylation and tritylation . The acetyl groups increase the compound’s reactivity, making it a suitable intermediate in various chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of disaccharides and D-glucose6-phosphate . These biochemical pathways are crucial for energy production and storage in cells. The compound’s role in these pathways could potentially influence various downstream effects, including energy metabolism .
Pharmacokinetics
The presence of acetyl groups typically enhances a compound’s lipophilicity, which can improve its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it influences. As a precursor in the synthesis of disaccharides and D-glucose6-phosphate, it could potentially influence energy production and storage within cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced under acidic conditions due to the presence of acetyl groups .
生化学分析
Biochemical Properties
It is known to be involved in glycosylation processes . Glycosylation is a critical function in biology and impacts protein folding, cell-cell adhesion, and cell signaling.
Cellular Effects
As a glycosylation product, it may influence various cellular processes, including protein folding and stability, cell-cell adhesion, and cell signaling .
Molecular Mechanism
It is known to be involved in glycosylation, a process that attaches glycan to proteins, lipids, or other organic molecules . This process influences the structure and function of these molecules.
Metabolic Pathways
Given its role in glycosylation, it may interact with enzymes and cofactors involved in this process .
準備方法
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose typically involves the acetylation of galactose derivatives. The process includes the protection of hydroxyl groups with acetyl groups and the tritylation of the 6-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods are similar but scaled up to accommodate larger quantities.
化学反応の分析
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is unique due to its specific acetyl and trityl protection, which makes it a valuable intermediate in glycosylation reactions. Similar compounds include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucose: Used in similar glycosylation reactions but lacks the trityl protection.
1,2,3,4-Tetra-O-acetyl-beta-D-mannose: Another glycosylation agent with different stereochemistry.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Used in the synthesis of glycosaminoglycans .
These compounds share similar applications but differ in their specific protective groups and stereochemistry, which influence their reactivity and suitability for different synthetic applications.
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UNKWROQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)




![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


